N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide
CAS No.:
Cat. No.: VC15918687
Molecular Formula: C9H5ClF3N3O
Molecular Weight: 263.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5ClF3N3O |
|---|---|
| Molecular Weight | 263.60 g/mol |
| IUPAC Name | N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C9H5ClF3N3O/c10-5-1-2-7-14-6(4-16(7)3-5)15-8(17)9(11,12)13/h1-4H,(H,15,17) |
| Standard InChI Key | LLNMHWGXZBHSPR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1Cl)NC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (C₈H₄ClF₃N₄O) consists of an imidazo[1,2-a]pyridine scaffold, where:
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A chlorine atom occupies the 6-position of the pyridine ring.
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A trifluoroacetamide group (-NHCOCF₃) is attached to the 2-position of the imidazole ring .
The molecular weight is 264.594 g/mol, and the compound’s IUPAC name reflects its substitution pattern . Key structural features include:
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Planar bicyclic system: Enhances π-π stacking interactions in biological targets.
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Electron-deficient groups: The chlorine and trifluoromethyl groups stabilize the molecule via inductive effects.
Table 1: Comparative Analysis of Halogenated Imidazopyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| N-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide | 947248-50-2 | C₈H₄ClF₃N₄O | 264.594 |
| N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide | 504413-35-8 | C₉H₅BrF₃N₃O | 308.06 |
| 6-Bromoimidazo[1,2-a]pyrazin-2-amine | 1103861-38-6 | C₆H₅BrN₄ | 213.035 |
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of halogenated imidazopyridines typically involves cyclization and functional group transformations. For N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide, a plausible pathway derives from methods described in related patents :
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Formation of Imidazo[1,2-a]pyridine Core:
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Trifluoroacetylation:
Table 2: Optimization Parameters for Imidazopyridine Synthesis
Purification and Characterization
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Recrystallization: Crude product is purified using ethanol or ethyl acetate/hexane mixtures .
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Analytical Data: Melting points for analogous compounds (e.g., 6-bromo derivatives) range from 180–183°C . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) confirm purity and structure .
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes above 250°C, consistent with imidazopyridine derivatives .
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL) .
Spectroscopic Characteristics
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¹H NMR: Signals at δ 8.5–9.0 ppm (imidazole protons), δ 7.2–7.8 ppm (pyridine protons), and δ 3.0–3.5 ppm (CF₃ group) .
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Mass Spectrometry: Molecular ion peak at m/z 264.594 (M⁺) with fragments at m/z 217 (M⁺ – COCF₃) .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s halogen and acetamide groups serve as handles for further functionalization:
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